molecular formula C14H19ClFNO3 B4089427 (1-Methylpiperidin-4-yl) 2-(4-fluorophenoxy)acetate;hydrochloride

(1-Methylpiperidin-4-yl) 2-(4-fluorophenoxy)acetate;hydrochloride

Cat. No.: B4089427
M. Wt: 303.75 g/mol
InChI Key: SWBQIDVNPRCTPH-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-4-yl) 2-(4-fluorophenoxy)acetate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their diverse biological activities. This compound, in particular, has garnered interest for its potential therapeutic applications and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-4-yl) 2-(4-fluorophenoxy)acetate;hydrochloride typically involves the reaction of 1-methylpiperidine with 2-(4-fluorophenoxy)acetic acid in the presence of a suitable coupling agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent product quality. Purification steps, including crystallization and filtration, are employed to isolate the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-4-yl) 2-(4-fluorophenoxy)acetate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Methylpiperidin-4-yl) 2-(4-fluorophenoxy)acetate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-yl) 2-(4-fluorophenoxy)acetate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple piperidine derivative with a wide range of applications in medicinal chemistry.

    4-Fluorophenoxyacetic acid: A precursor in the synthesis of various fluorinated compounds.

    N-Methylpiperidine: Another piperidine derivative with similar chemical properties.

Uniqueness

(1-Methylpiperidin-4-yl) 2-(4-fluorophenoxy)acetate;hydrochloride is unique due to its specific combination of a piperidine ring and a fluorophenoxyacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(1-methylpiperidin-4-yl) 2-(4-fluorophenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3.ClH/c1-16-8-6-13(7-9-16)19-14(17)10-18-12-4-2-11(15)3-5-12;/h2-5,13H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBQIDVNPRCTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787989
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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